molecular formula C7H6BrF3N2 B13558427 1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine

1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B13558427
M. Wt: 255.03 g/mol
InChI Key: IDIXKKLNKPFEDL-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H6BrF3N2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group into amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazine derivatives

Scientific Research Applications

1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Unique due to the presence of both bromine and trifluoromethyl groups.

    1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine: Similar structure but different position of the trifluoromethyl group.

    1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine: Chlorine instead of bromine, affecting reactivity and properties.

Uniqueness

This compound is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2

InChI Key

IDIXKKLNKPFEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)Br)C(F)(F)F

Origin of Product

United States

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